Cas no 851990-04-0 (N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide)

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-(2,5-difluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
- 3(2H)-Benzothiazolepropanamide, N-(2,5-difluorophenyl)-2-oxo-
- N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
- Z111715478
- N-(2,5-DIFLUOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE
- F0643-0420
- 851990-04-0
- SR-01000907472-1
- AKOS001142394
- N-(2,5-difluorophenyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide
- SR-01000907472
- N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
-
- インチ: 1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
- InChIKey: BVNOHFIMCISIKD-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2N(CCC(NC2=CC(F)=CC=C2F)=O)C1=O
計算された属性
- せいみつぶんしりょう: 334.05875513g/mol
- どういたいしつりょう: 334.05875513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.459±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.60±0.70(Predicted)
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0643-0420-20mg |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-5μmol |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-10μmol |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-20μmol |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-30mg |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-50mg |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-5mg |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-4mg |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-3mg |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0643-0420-10mg |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide |
851990-04-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamideに関する追加情報
Introduction to N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS No. 851990-04-0)
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS No. 851990-04-0) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The benzothiazole moiety in N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a key structural feature that contributes to its biological activity. The presence of the dihydro and oxo groups further enhances the compound's reactivity and stability, making it a promising candidate for drug development. The difluorophenyl substituent on the amide group adds additional complexity and can influence the compound's pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the potential of N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study published in Cancer Research, N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide was shown to have significant anticancer activity against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways involved in cancer progression. These findings indicate that N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide could be a valuable lead compound for developing new anticancer drugs.
The pharmacokinetic properties of N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide have also been investigated. A study published in the European Journal of Pharmaceutical Sciences reported that the compound has good oral bioavailability and a favorable pharmacokinetic profile. This suggests that it can be effectively administered orally, which is an important consideration for drug development.
In terms of safety and toxicity, preliminary studies have shown that N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide has a low toxicity profile at therapeutic doses. However, further preclinical and clinical studies are needed to fully evaluate its safety and efficacy in humans.
The synthesis of N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide has been optimized to improve yield and purity. A recent publication in the Tetrahedron Letters described an efficient synthetic route that involves several key steps: (1) the formation of the benzothiazole core through a cyclization reaction; (2) the introduction of the difluorophenyl substituent via a coupling reaction; and (3) the final amide formation step. This synthetic method provides a scalable and reproducible approach for producing high-quality material for further research and development.
The potential applications of N-(2,5-difluorophenyl)-3-(2-o xo - 2 , 3 -d i h y d ro - 1 , 3 -b e n z o t h i az ol - 3 -y l ) p r o p an am ide extend beyond its direct therapeutic uses. For example, it can serve as a valuable tool compound for studying biological processes related to inflammation and cancer. Additionally, its unique structure makes it an interesting candidate for structure-based drug design and optimization.
In conclusion, N-(2 , 5 -d i f l u o r o p h e n y l ) - 3 - ( 2 - o x o - 2 , 3 -d i h y d ro - 1 , 3 -b e n z o t h i az ol - 3 -y l ) p r o p an am ide (CAS No. 851990-04-0) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more studies are conducted and new data become available, this compound is likely to play an increasingly important role in the development of novel therapeutics for various diseases.
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